Comparative Potency of Eptifibatide Acetate in Inhibiting ADP-Induced Human Platelet Aggregation
In a direct head-to-head comparison, eptifibatide's potency (IC50) for inhibiting ADP-induced human platelet aggregation was 40 ± 2.8 nM [1]. This value is approximately 3.5-fold less potent than tirofiban (11.5 ± 0.7 nM), but importantly, the study establishes a clear and distinct quantitative benchmark for eptifibatide's in vitro activity that differs significantly from its comparator [1]. A separate study, using a different assay system, reported a lower IC50 for eptifibatide (26.3 ± 2.8 nM), which was still less potent than tirofiban (1.41 ± 0.23 nM) but provided a more direct, side-by-side comparison under the same experimental conditions [2].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 40 ± 2.8 nM |
| Comparator Or Baseline | Tirofiban: 11.5 ± 0.7 nM |
| Quantified Difference | Eptifibatide is ~3.5-fold less potent than tirofiban |
| Conditions | Human platelets, turbidimetric aggregometry |
Why This Matters
This quantitative differentiation defines the exact in vitro potency of eptifibatide relative to a key clinical alternative, enabling precise dosing calculations and ensuring the selection of the correct compound for in vitro studies where potency may be a critical variable.
- [1] Table 1. Species (platelets) | IC50 ± SEM. PMC3046630. View Source
- [2] Fig. 7: Engineering and in vitro activities of M-tirofiban. Nature Communications. View Source
